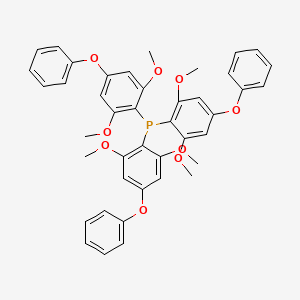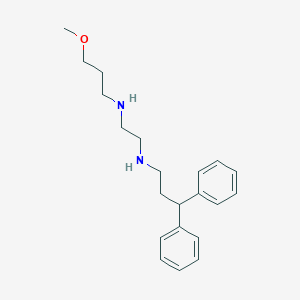
2-Methyl-2-undecyl-1,3-dioxan-5-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-undecyl-1,3-dioxan-5-OL is a chemical compound with the molecular formula C16H32O3 It belongs to the class of dioxanes, which are six-membered heterocyclic compounds containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-undecyl-1,3-dioxan-5-OL typically involves the condensation of an aldehyde or ketone with a diol in the presence of an acid catalyst. One common method is the reaction of undecanal with 2-methyl-1,3-propanediol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to achieve high yields and purity. The use of efficient separation techniques, such as distillation and chromatography, ensures the isolation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-undecyl-1,3-dioxan-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are often employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-2-undecyl-1,3-dioxan-5-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-undecyl-1,3-dioxan-5-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3-dioxan-5-OL: A similar compound with a shorter alkyl chain.
2,2-Dimethyl-1,3-dioxan-5-OL: Another dioxane derivative with two methyl groups at the 2-position.
Uniqueness
The longer chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications in various fields .
Propriétés
Numéro CAS |
308818-12-4 |
|---|---|
Formule moléculaire |
C16H32O3 |
Poids moléculaire |
272.42 g/mol |
Nom IUPAC |
2-methyl-2-undecyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-16(2)18-13-15(17)14-19-16/h15,17H,3-14H2,1-2H3 |
Clé InChI |
MXIPRCUFDSPZEV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1(OCC(CO1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584929.png)




![N-[2-(4-Morpholinyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12584962.png)
![3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12584963.png)

![2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12584987.png)
![Acetamide,N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]-](/img/structure/B12584994.png)



![1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium](/img/structure/B12585009.png)
